Edulinine
Overview
Description
Edulinine, also known as (S)-Edulinine, belongs to the class of organic compounds known as hydroquinolones . Hydroquinolones are compounds containing a hydrogenated quinoline bearing a ketone group .
Synthesis Analysis
The chiral quinoline alkaloids platydesmine 3, platydesmine methosalt 4, and edulinine 9, have been synthesized in enantiopure form via asymmetric dihydroxylation of the achiral alkaloid atanine 1 . The structure of edulinine has also been confirmed by synthesis .
Physical And Chemical Properties Analysis
Edulinine has a molecular weight of 291.34 . It has a melting point of 25.9 °C and a predicted boiling point of 476.5±45.0 °C . It is soluble in water, with an estimated solubility of 8578 mg/L at 25 °C .
Scientific Research Applications
Endocrine Disruption and Health Impacts
Edulinine, identified in the methanol extract of the leaves of Orixa japonica, is noted for its muscle relaxant properties, similar to the effects of papaverine. Its activity was found to be comparable in relaxing rat small intestine muscle, suggesting potential therapeutic applications in gastrointestinal disorders or as a model compound for studying muscle relaxation mechanisms (Funayama et al., 2001).
In a broader context, research on endocrine-disrupting chemicals (EDCs), although not specifically focusing on Edulinine, underscores the importance of understanding the potential endocrine-related effects of various substances. These studies emphasize the significance of discerning the endocrine impact of chemicals, including those like Edulinine, for public health and disease prevention (Gore et al., 2015).
Biocompatibility and Drug Delivery Systems
The use of inulin, a polysaccharide related to Edulinine, in the production of delivery systems for nucleic acid-based drugs (NABDs) such as siRNA, highlights the potential of Edulinine-like compounds in pharmaceutical applications. Inulin's biocompatibility makes it an interesting candidate for developing drug delivery mechanisms, potentially applicable to Edulinine derivatives or analogs (Cavallaro et al., 2016).
Environmental and Ecotoxicological Concerns
While not directly related to Edulinine, research on the environmental impacts of various compounds, including endocrine disruptors, is relevant for understanding the broader context of any chemical's use and its potential ecological consequences. This research emphasizes the need for careful assessment and regulation of chemicals to mitigate their environmental and health impacts (Wirbisky & Freeman, 2015).
properties
IUPAC Name |
3-[(2R)-2,3-dihydroxy-3-methylbutyl]-4-methoxy-1-methylquinolin-2-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21NO4/c1-16(2,20)13(18)9-11-14(21-4)10-7-5-6-8-12(10)17(3)15(11)19/h5-8,13,18,20H,9H2,1-4H3/t13-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NHNXJYYEQLVCAZ-CYBMUJFWSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C(CC1=C(C2=CC=CC=C2N(C1=O)C)OC)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)([C@@H](CC1=C(C2=CC=CC=C2N(C1=O)C)OC)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10950183 | |
Record name | 3-(2,3-Dihydroxy-3-methylbutyl)-4-methoxy-1-methylquinolin-2(1H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10950183 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
291.34 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Edulinine | |
CAS RN |
27495-36-9 | |
Record name | 3-[(2R)-2,3-Dihydroxy-3-methylbutyl]-4-methoxy-1-methyl-2(1H)-quinolinone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=27495-36-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Edulinine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027495369 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3-(2,3-Dihydroxy-3-methylbutyl)-4-methoxy-1-methylquinolin-2(1H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10950183 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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